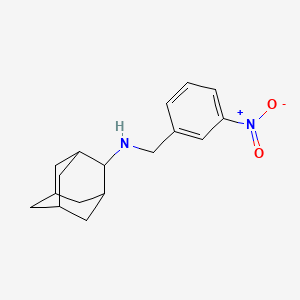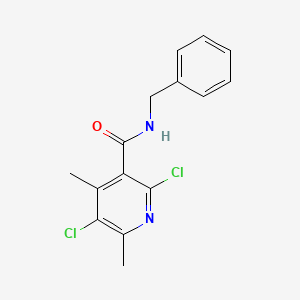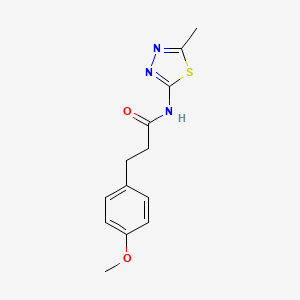![molecular formula C12H11N3O2S B5881112 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPAC, is a chemical compound that has been studied for its potential therapeutic properties. MPAC is a type of thiosemicarbazone, which is a class of compounds that have been investigated for their anti-cancer, anti-viral, and anti-inflammatory properties.
作用机制
The mechanism of action of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. One study by Al-Masoudi et al. (2019) suggested that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition may result in the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects in scientific research studies. One study by Al-Masoudi et al. (2019) found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibited the activity of topoisomerase II in breast cancer cells, which resulted in the induction of apoptosis and the inhibition of cancer cell growth. Another study by El-Nassan et al. (2018) found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide reduced inflammation and improved joint function in a rat model of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for further research. However, there are also some limitations to using N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
未来方向
There are several future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide. One direction is to further investigate its anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Another direction is to investigate its potential therapeutic properties in other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Conclusion:
In conclusion, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, its potential therapeutic properties make it a promising candidate for further research.
合成方法
The synthesis of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with furfural to yield N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide. This synthesis method has been described in detail in a study by Al-Masoudi et al. (2019).
科学研究应用
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been studied for its potential therapeutic properties in various scientific research applications. One study by Al-Masoudi et al. (2019) investigated the anti-cancer properties of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in breast cancer cell lines. The study found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide inhibited the growth of breast cancer cells and induced cell death through apoptosis. Another study by El-Nassan et al. (2018) investigated the anti-inflammatory properties of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide in a rat model of rheumatoid arthritis. The study found that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide reduced inflammation and improved joint function in the rats.
属性
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-5-13-10(7-8)14-12(18)15-11(16)9-3-2-6-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCVNVHMWHVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
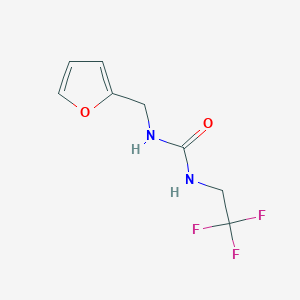
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
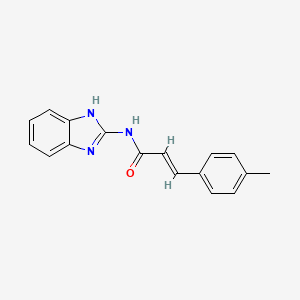
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)

methanone](/img/structure/B5881090.png)

